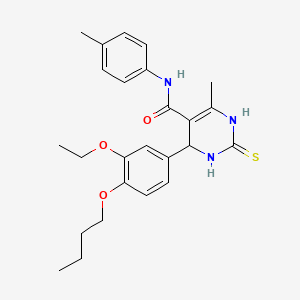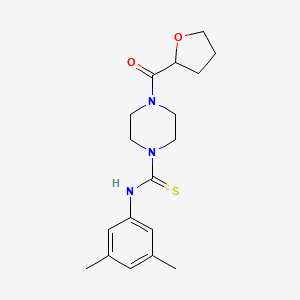![molecular formula C19H13Cl3N2O2 B4061192 N-(5-chloro-2-pyridinyl)-4-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B4061192.png)
N-(5-chloro-2-pyridinyl)-4-[(2,5-dichlorophenoxy)methyl]benzamide
説明
N-(5-chloro-2-pyridinyl)-4-[(2,5-dichlorophenoxy)methyl]benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "CPB" and is often used as a tool compound to investigate biological pathways and mechanisms of action.
作用機序
The mechanism of action of CPB is not fully understood, but it is believed to involve the inhibition of various enzymes and ion channels. CPB has been shown to inhibit the activity of PKC and PDE enzymes, which are involved in various signaling pathways in the body. CPB has also been shown to modulate the activity of TRP channels, which are involved in the regulation of ion homeostasis and cellular signaling.
Biochemical and Physiological Effects:
CPB has been shown to have several biochemical and physiological effects in various cell types and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. CPB has also been shown to modulate the activity of various ion channels, which can affect cellular signaling and ion homeostasis.
実験室実験の利点と制限
CPB has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and purify, and it has been extensively characterized in terms of its biochemical and physiological effects. However, CPB also has some limitations, including its relatively low potency and selectivity for some targets.
将来の方向性
There are several future directions for research involving CPB. One area of interest is the development of more potent and selective analogs of CPB for use as tool compounds in scientific research. Another area of interest is the investigation of the potential therapeutic applications of CPB, particularly in the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of CPB and its effects on various biological pathways and processes.
科学的研究の応用
CPB has been widely used in scientific research as a tool compound to investigate various biological pathways and mechanisms of action. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE) enzymes. CPB has also been shown to modulate the activity of several ion channels, including the transient receptor potential (TRP) channels.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-[(2,5-dichlorophenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-14-5-7-16(22)17(9-14)26-11-12-1-3-13(4-2-12)19(25)24-18-8-6-15(21)10-23-18/h1-10H,11H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSIWOZLSPSOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(2-pyridinyl)ethyl]urea bis(trifluoroacetate)](/img/structure/B4061123.png)
![2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4061124.png)
![3-ethoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4061127.png)

![2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4061136.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4061143.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4061148.png)

![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4061166.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4061172.png)
![[4-(dimethylamino)phenyl][3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B4061173.png)
![ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B4061182.png)
![2-(4-ethoxyphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4061189.png)
![N-cyclopropyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4061210.png)